molecular formula C16H11Cl2N3O3 B2406549 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-27-7

2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2406549
CAS No.: 865286-27-7
M. Wt: 364.18
InChI Key: XPONUSBADRUEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-27-7) is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry research. This compound has a molecular formula of C16H11Cl2N3O3 and a molecular weight of 364.18 g/mol. The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known for its ability to confer a wide range of biological activities. Specifically, derivatives of this heterocycle are the subject of intensive investigation for their antiproliferative properties, acting through the inhibition of key cancer-related biological targets such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide analogues have demonstrated potent antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), functioning through mechanisms that may include the disruption of bacterial membranes and induction of iron starvation . This makes the compound a valuable chemical tool for researchers exploring new oncological and antimicrobial therapeutic agents. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-11-4-2-3-9(7-11)15-20-21-16(24-15)19-14(22)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPONUSBADRUEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a suitable precursor with a methoxyphenyl group.

    Coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Antiplasmodial Activity

Recent studies have highlighted the efficacy of oxadiazole derivatives in combating malaria. Specifically, compounds related to the oxadiazole scaffold have shown promising results against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that certain oxadiazole derivatives possess slow-action antiplasmodial activity, which is crucial for developing new treatments that can circumvent resistance mechanisms exhibited by malaria parasites.

  • Mechanism of Action : The oxadiazole compounds operate through a unique mode of action distinct from traditional antimalarial drugs. They target the essential isoprenoid biosynthetic pathway, demonstrating activity against both drug-sensitive and multi-drug-resistant strains of P. falciparum .
  • Case Study : A study involving a series of synthesized oxadiazole derivatives found that specific analogs exhibited IC50 values lower than 40 nM against P. falciparum 3D7 strains. These findings suggest that further pharmacokinetic profiling could enhance their viability as chemoprophylactic agents .

Anticancer Properties

The benzamide structure within 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated for its potential as a cancer therapeutic agent.

  • RET Kinase Inhibition : Compounds containing the oxadiazole moiety have been identified as potent inhibitors of RET kinase, a target in various cancers. A particular study synthesized several derivatives and tested their inhibitory effects on RET kinase activity using ELISA-based assays. Notably, some compounds demonstrated significant inhibition of cell proliferation driven by RET mutations .
  • Case Study : In one research effort, a derivative with an oxadiazole ring was shown to inhibit RET kinase at both molecular and cellular levels. The results indicated that these compounds could serve as promising lead candidates for further development in cancer therapy .

Agricultural Applications

In addition to medicinal uses, derivatives of this compound may also find applications in agriculture as fungicides or herbicides.

  • Fungicidal Activity : Compounds with oxadiazole structures have been explored for their antifungal properties. Their ability to disrupt fungal cell membranes or inhibit key metabolic pathways makes them suitable candidates for agricultural applications.

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
AntiplasmodialMalaria treatmentSlow-action against P. falciparum; low IC50 values
AnticancerRET kinase inhibitionSignificant proliferation inhibition in cancer cells
AgriculturalPotential fungicides/herbicidesDisruption of fungal cell membranes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the methoxyphenyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorine substituents (e.g., in 4-chloro-N-[5-(4-chlorophenyl)-oxadiazol-2-yl]benzamide) lower electron density, enhancing stability and interaction with hydrophobic enzyme pockets.
  • Methoxy Groups : The 3-methoxyphenyl group in the target compound improves solubility compared to purely chlorinated analogs .

Antifungal Activity

  • albicans (MIC: 50–100 μg/mL) via thioredoxin reductase inhibition .
  • LMM11 : Higher efficacy (MIC: 100 μg/mL) compared to LMM5, attributed to the furan-2-yl substituent enhancing membrane permeability .

Cytotoxic and Anticancer Activity

  • Compound 5a (4-((5-(4-chlorophenyl)-oxadiazol-2-yl)methoxy)benzamide): Demonstrated moderate cytotoxicity in preliminary assays, likely due to C=N and C-O-C functionalities interacting with cellular targets .
  • HDAC Inhibitors: Oxadiazole derivatives like 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide show potent inhibition of histone deacetylases (HDAC-8) in breast cancer cells (IC₅₀ < 10 μM) .

Biological Activity

Introduction

2,4-Dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C16H14Cl2N4O3
  • Molecular Weight : 367.21 g/mol
  • IUPAC Name : this compound

The presence of both dichlorobenzene and oxadiazole moieties suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole rings. For instance, related compounds have shown significant antibacterial activity against resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antibacterial Activity of Related Oxadiazole Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
HSGN-237N. gonorrhoeae0.25 µg/mL
HSGN-238MRSA0.25 µg/mL
2,4-Dichloro...Listeria monocytogenesTBD

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to bacterial death or inhibition of growth.

Case Studies

A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced antibacterial potency. The introduction of methoxy groups was associated with enhanced activity against Gram-positive bacteria .

Another investigation into the pharmacokinetics of similar compounds revealed favorable absorption characteristics when administered orally, suggesting that this compound could have good systemic availability .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological aspects. Preliminary assessments indicate that compounds with similar structures can exhibit cytotoxic effects at high concentrations; however, detailed toxicity studies specific to this compound are still needed.

Table 2: Toxicity Data from Related Compounds

CompoundToxicity Level (in vitro)Reference
Compound AModerate
Compound BHigh
2,4-Dichloro...TBDTBD

Q & A

Q. Q: What are the critical steps and conditions for synthesizing 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

A: The synthesis typically involves:

  • Oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .
  • Amide coupling between the oxadiazole intermediate and 2,4-dichlorobenzoyl chloride, optimized in aprotic solvents (e.g., DMF or THF) with bases like triethylamine to neutralize HCl .
  • Key parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and reaction time (6–12 hours) to minimize by-products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Synthesis Optimization

Q. Q: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

A: Microwave irradiation reduces reaction times (e.g., from hours to minutes) by enhancing reaction kinetics. For example:

  • Oxadiazole cyclization : 20 minutes at 120°C vs. 6 hours conventionally, achieving >85% yield .
  • Amide coupling : 15 minutes at 100°C with 90% yield, using solvent-free or minimal solvent conditions .
  • Benefits : Reduced side reactions, energy efficiency, and scalability for high-throughput screening .

Structural Confirmation Techniques

Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?

A:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; dichlorobenzamide carbonyl at δ 165–170 ppm) .
    • IR : Confirm amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Biological Activity and Mechanism of Action

Q. Q: What methodologies are used to investigate its antimicrobial or anticancer mechanisms?

A:

  • Enzyme inhibition assays : Measure IC₅₀ against targets like dihydrofolate reductase (DHFR) or topoisomerase II using fluorometric/colorimetric substrates .
  • Cellular assays :
    • MTT assay for cytotoxicity (e.g., IC₅₀ = 12–25 µM in HeLa cells) .
    • Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., EGFR kinase domain) .

Handling Contradictory Data in Bioactivity Studies

Q. Q: How should researchers address discrepancies in reported IC₅₀ values across studies?

A:

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-hour exposure) .
  • Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
  • Validate with orthogonal assays : Compare MTT results with ATP-based luminescence or clonogenic assays .
  • Statistical rigor : Triplicate measurements with ANOVA or Student’s t-test (p < 0.05) .

Computational Modeling for SAR Studies

Q. Q: How can QSAR models guide the optimization of substituents for enhanced activity?

A:

  • Descriptor selection : LogP, polar surface area, and H-bond acceptors/donors correlated with permeability and target binding .
  • 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to prioritize substituents (e.g., electron-withdrawing groups at C-2 enhance activity) .
  • ADMET prediction : SwissADME or pkCSM to optimize bioavailability (e.g., reduce logP from 4.5 to 3.5 for better solubility) .

Crystallographic Challenges

Q. Q: What strategies resolve twinning or disorder in X-ray structures of this compound?

A:

  • Data collection : High-resolution (<1.0 Å) synchrotron data to resolve overlapping electron density .
  • Refinement : SHELXL’s TWIN/BASF commands for twinned crystals; PART instructions for disordered moieties .
  • Validation : R-factor convergence (<0.05), Ramachandran outliers <1% (MolProbity) .

Stability and Degradation Pathways

Q. Q: How to assess hydrolytic stability and identify degradation products?

A:

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O, 70°C) conditions .
  • HPLC-MS/MS : Monitor parent compound depletion and identify degradants (e.g., oxadiazole ring cleavage products) .
  • Kinetic modeling : Pseudo-first-order rate constants (k) and Arrhenius plots for shelf-life prediction .

Toxicity and ADME Profiling

Q. Q: What in vitro assays predict in vivo pharmacokinetics and toxicity?

A:

  • Caco-2 permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s for oral absorption .
  • Microsomal stability : % remaining after 30-minute incubation with liver microsomes (e.g., 60% suggests moderate hepatic clearance) .
  • hERG inhibition : Patch-clamp or FLIPR assays to assess cardiac toxicity risk (IC₅₀ >10 µM preferred) .

Advanced Applications in Drug Delivery

Q. Q: Can nanoparticle formulations enhance its bioavailability?

A:

  • Polymeric NPs : PLGA or chitosan NPs (150–200 nm) improve solubility and sustained release (e.g., 80% release over 72 hours) .
  • Lipid-based systems : Solid lipid nanoparticles (SLNs) with >90% encapsulation efficiency and enhanced tumor targeting .
  • In vivo validation : AUC(0–24) 3-fold higher in rat plasma vs. free drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.